![molecular formula C25H29NO6S B13918554 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dimethoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a phenyl-methanesulfonamide group. The presence of multiple methoxy groups and a sulfonamide moiety contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide typically involves the following steps:
Formation of 2,4-dimethoxybenzylamine: This intermediate can be prepared by reducing 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent.
Coupling Reaction: The 2,4-dimethoxybenzylamine is then reacted with a suitable sulfonyl chloride, such as phenylmethanesulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
Phenylmethanesulfonamide: Another related compound with similar sulfonamide functionality.
Uniqueness
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is unique due to the presence of multiple methoxy groups and a sulfonamide moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C25H29NO6S |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3 |
InChI-Schlüssel |
YKSOMXIRKBWIBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)

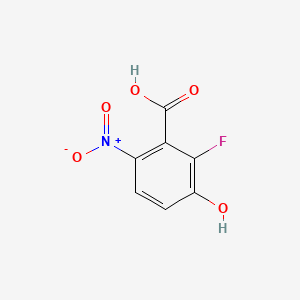
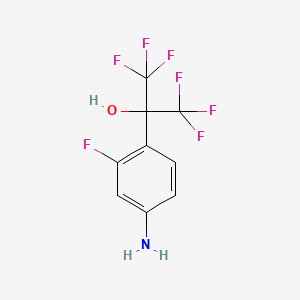
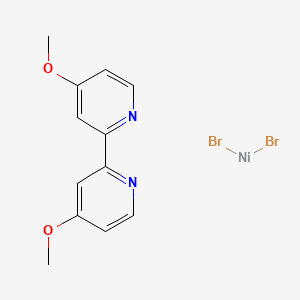

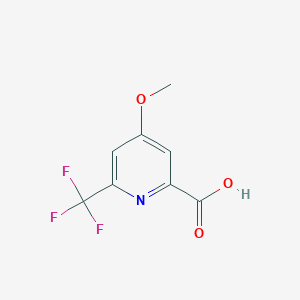
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
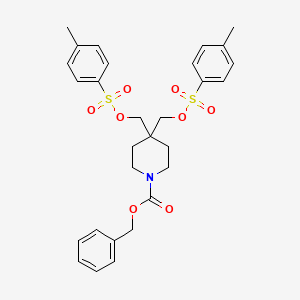
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
